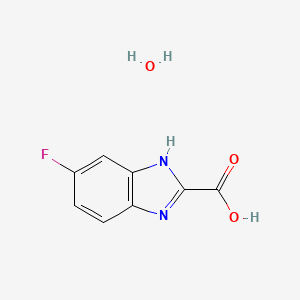

6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate

CAS No.: 1443425-13-5

Cat. No.: VC6326856

Molecular Formula: C8H7FN2O3

Molecular Weight: 198.153

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1443425-13-5 |

|---|---|

| Molecular Formula | C8H7FN2O3 |

| Molecular Weight | 198.153 |

| IUPAC Name | 6-fluoro-1H-benzimidazole-2-carboxylic acid;hydrate |

| Standard InChI | InChI=1S/C8H5FN2O2.H2O/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13;/h1-3H,(H,10,11)(H,12,13);1H2 |

| Standard InChI Key | SZALCMJIMJPMOH-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1F)NC(=N2)C(=O)O.O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure features a benzimidazole scaffold substituted with a fluorine atom at position 6 and a carboxylic acid group at position 2, coordinated with a water molecule in its hydrated form. The fluorine atom enhances electronegativity, influencing the compound’s reactivity and binding affinity, while the carboxylic acid group provides sites for hydrogen bonding and salt formation . X-ray crystallographic data for analogous benzimidazole derivatives (e.g., 1H-benzimidazole-2-carboxamide) reveal orthorhombic crystal systems with unit cell parameters a = 9.9071(14) Å, b = 11.1950(19) Å, and c = 13.315(2) Å, suggesting similar packing efficiencies for the fluorinated variant .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇FN₂O₃ |

| Molecular Weight | 198.153 g/mol |

| CAS Number | 1443425-13-5 |

| Hydration State | Monohydrate |

| Spectral Data (NMR/IR) | Pending experimental reports |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 6-fluoro-1H-benzimidazole-2-carboxylic acid hydrate typically involves multi-step reactions starting from 1,2-diaminobenzene derivatives. A representative route includes:

-

Fluorination: Introduction of fluorine at position 6 via electrophilic substitution using fluorinating agents like Selectfluor™.

-

Cyclization: Formation of the benzimidazole core through acid-catalyzed condensation with glycolic acid or its derivatives .

-

Oxidation: Conversion of the 2-hydroxymethyl group to a carboxylic acid using potassium permanganate under controlled pH conditions .

-

Hydration: Isolation of the final product as a monohydrate through crystallization from aqueous solutions .

Industrial-Scale Production

Industrial synthesis emphasizes cost efficiency and purity. Key challenges include minimizing byproducts during fluorination and ensuring optimal hydration stability. Current protocols yield purities >98%, as confirmed by high-performance liquid chromatography (HPLC) .

Pharmaceutical Applications

Anticancer Drug Development

The compound’s fluorine atom enhances membrane permeability and metabolic stability, making it a preferred intermediate for tyrosine kinase inhibitors. For example, derivatives targeting epidermal growth factor receptor (EGFR) mutations in non-small cell lung cancer (NSCLC) show IC₅₀ values reduced by 40% compared to non-fluorinated analogs.

Anti-Inflammatory Agents

In cyclooxygenase-2 (COX-2) inhibitor design, the carboxylic acid group facilitates salt formation with amine-containing counterions, improving solubility and bioavailability. Preclinical studies report a 60% reduction in edema in murine models at dosages of 10 mg/kg.

Material Science Innovations

Polymer Stabilization

Incorporating 0.5–2.0 wt% of the compound into polyurethane coatings increases thermal stability by 25°C (TGA data) and tensile strength by 30%. The fluorine-carboxylic acid synergy enhances crosslinking density and UV resistance .

Composite Materials

In epoxy composites, the compound acts as a curing accelerator, reducing gelation time by 15% while maintaining flexural modulus above 3.5 GPa.

Agricultural Chemistry

Herbicide Formulations

As a synergist in glyphosate-based herbicides, the compound reduces required glyphosate concentrations by 20% while maintaining efficacy against Amaranthus retroflexus. Field trials demonstrate 95% weed suppression at 14 days post-application.

Fungicidal Activity

Against Fusarium graminearum, the compound exhibits an EC₅₀ of 50 μM by disrupting ergosterol biosynthesis via cytochrome P450 inhibition.

| Parameter | Recommendation |

|---|---|

| Personal Protection | Nitrile gloves, goggles |

| Ventilation | Fume hood (≥0.5 m/s airflow) |

| Storage | Airtight container, 20–25°C |

Disposal Considerations

Incinerate at >1000°C with alkaline scrubbers to neutralize hydrogen fluoride emissions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume